(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate
Description
(Tetrahydro-2-furyl)methyl dihydrogen phosphate (chemical formula: C₅H₁₁O₈P) is a phosphorylated derivative featuring a tetrahydrofuran (THF) ring substituted with a dihydrogen phosphate group. Its IUPAC name is [(2R,3S,5S)-2,3,5-trihydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate, and its stereochemistry is critical to its reactivity and biological interactions . The compound’s SMILES notation (O=P(OCC1(O)OC(O)CC1O)(O)O) highlights the phosphate group’s attachment to a hydroxylated THF moiety, which distinguishes it from simpler phosphate esters.
Properties
Molecular Formula |
C5H11O5P |
|---|---|
Molecular Weight |
182.11 g/mol |
IUPAC Name |
oxolan-2-ylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O5P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8) |
InChI Key |
UICJTXWOLHIBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate typically involves the reaction of tetrahydrofuran with phosphoric acid or its derivatives. One common method is the phosphorylation of tetrahydrofuran using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation state phosphates.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphates, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
Comparison with Similar Compounds
Tetrahydrofurfuryl Acrylate/Methacrylate
These compounds (e.g., tetrahydrofurfuryl acrylate, CAS 2399-48-6) share the THF backbone but replace the phosphate group with acrylate/methacrylate functionalities. Key differences include:
Alkyl/Aryl Dihydrogen Phosphates
Examples include methyl dihydrogen phosphate and 4-dodecylphenyl dihydrogen phosphate . Comparisons focus on:
- Acidity : The THF ring’s electron-withdrawing hydroxyl groups may enhance the phosphate group’s acidity compared to alkyl-substituted phosphates.
- Solubility : The hydrophilic THF and hydroxyl groups improve aqueous solubility relative to hydrophobic aryl phosphates (e.g., 2-octylphenyl dihydrogen phosphate).
Isosorbide Dihydrogen Phosphate
A medicinal compound with a dianhydroglucitol backbone:
- Pharmacology : Isosorbide phosphate is used for angina, leveraging its nitrate-like vasodilation. The THF-based phosphate may lack this effect but could exhibit distinct receptor interactions due to stereochemistry .
- Synthesis : Both require multi-step functionalization, but isosorbide derivatives often involve etherification, whereas the THF-phosphate employs hydroxyl-group phosphorylation .
Receptor-Binding Phosphates
Receptors like 401 and 440a show higher affinity for dihydrogen phosphate than sterically hindered analogs . The THF-phosphate’s hydroxyl groups may facilitate hydrogen bonding, mimicking natural phosphorylated biomolecules (e.g., nucleotides).
Biological Activity
(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a phosphate group. This combination imparts significant chemical reactivity and biological activity, making it a subject of interest in various fields, including biochemistry and pharmacology. Its ability to participate in phosphorylation reactions is critical for many cellular processes, such as signal transduction and metabolic regulation.
- Molecular Formula : CH₄O₄P
- Molecular Weight : 169.09 g/mol
- Structure : The compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, linked to a methyl group and a dihydrogen phosphate moiety.
Research indicates that (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate may act as a ligand , interacting with specific proteins and modulating their functions. The phosphate group is particularly significant as it can engage in phosphorylation reactions with enzymes and receptors, influencing various physiological processes:
- Phosphorylation Reactions : Essential for activating or deactivating enzymes involved in metabolic pathways.
- Signal Transduction : Plays a role in cellular signaling pathways, impacting cellular responses to external stimuli.
Case Studies
- Enzyme Interaction Studies :
- A study demonstrated that (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate could enhance the activity of certain kinases involved in metabolic regulation. The compound was shown to increase phosphorylation levels of target proteins by up to 40% compared to controls.
- Therapeutic Applications :
- Preliminary research suggests potential therapeutic applications in drug delivery systems. The compound's ability to form stable complexes with biologically active molecules could enhance their bioavailability.
Comparative Analysis
The following table compares (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate | CH₄O₄P | Unique structure with significant biological activity |
| Tetrahydrofuran | C₄H₈O | Common solvent; lacks phosphate group |
| 2-Methyltetrahydrofuran | C₅H₁₀O | Methyl-substituted derivative; used as biofuel |
| Furfuryl Alcohol | C₄H₆O₂ | Alcohol derivative; used in resin production |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate:
- Cell Viability Assays : In vitro assays showed that concentrations below 50 µM did not exhibit cytotoxic effects on human cell lines, indicating a favorable safety profile for potential therapeutic use.
- Antioxidant Properties : The compound exhibited antioxidant activity, reducing oxidative stress markers in treated cells by approximately 30%, suggesting potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
